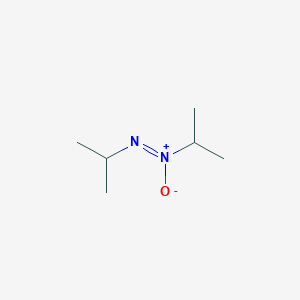
Ethyl 5-aminothiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-aminothiazole-4-carboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its significance in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of ethyl 5-aminothiazole-4-carboxylates has been explored through different methods. One approach involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate, α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords the target compound in high yields . Another method reported is the Strecker synthesis, where thioamides undergo addition to ethyl glyoxylate to form hemiaminals, which are then converted to imines and subsequently undergo a Strecker addition–cyclization reaction to yield the desired heterocycles .
Molecular Structure Analysis
The molecular structure of ethyl 5-aminothiazole-4-carboxylate derivatives has been determined using X-ray diffraction methods. For instance, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was found to belong to the monoclinic space group with specific cell parameters, indicating a well-defined crystalline structure .
Chemical Reactions Analysis
Ethyl 5-aminothiazole-4-carboxylate and its analogs participate in various chemical reactions. For example, the compound has been used as a precursor for the synthesis of a range of substituted analogs with potential antitumor activity . Additionally, related heterocyclic compounds have been synthesized through reactions with hydrazine hydrate, carbon disulfide, and chloroacetate derivatives, demonstrating the versatility of thiazole derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-aminothiazole-4-carboxylate derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular weight, which are crucial for understanding the compound's behavior in different environments . The antitumor activity of these compounds has been evaluated in vitro, with some derivatives showing remarkable activity against specific leukemia cell lines, indicating their potential as therapeutic agents . Furthermore, preliminary bioassays have suggested that certain derivatives exhibit fungicidal and plant growth regulation activities .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has demonstrated antimicrobial activities against various bacteria and fungi. This has been achieved through the synthesis of various derivatives, confirmed by techniques like IR, NMR, and mass spectral methods. The structure-activity relationship of these compounds has been explored using 3D-QSAR analysis, providing valuable insights into their antimicrobial potential (Desai, Bhatt, & Joshi, 2019).
Synthetic Approaches
A general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This process involves the reaction of thioamides with ethyl glyoxylate, followed by a series of chemical reactions leading to the desired heterocycles (Cheng et al., 2016). Additionally, a novel method for synthesizing 2-aminothiazole-5-carboxylates has been developed, involving the reaction of ethyl β-ethoxyacrylate with specific intermediates, leading to high yields of the target compounds (Zhao et al., 2001).
Antitumor Activity
Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs have been synthesized and tested for their antitumor activity. Notably, one specific compound showed remarkable activity against a leukemia cell line and a broad spectrum of activity against various tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).
Facile Synthesis Techniques
Efforts have been made to develop facile methods for the synthesis of thiazole derivatives. For instance, the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy exemplifies an efficient method for producing these compounds (Boy & Guernon, 2005).
Miscellaneous Applications
- Preparation techniques for 5-Aminothiazole-4-carboxylic Acid Derivatives have been explored, showing effective methods for producing these compounds (Tamura et al., 1971).
- Novel thiazolylcarboxamide derivatives were synthesized, demonstrating significant antibacterial and antifungal activities (Wazalwar et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIMLOSMFZQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504588 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminothiazole-4-carboxylate | |
CAS RN |
18903-18-9 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)




![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)

